molecular formula C25H25ClFN3O B12707006 Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride CAS No. 83736-81-6

Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Cat. No.: B12707006
CAS No.: 83736-81-6
M. Wt: 437.9 g/mol
InChI Key: WARIKGQZXUHIKD-UHFFFAOYSA-N
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Description

Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the benzamide class This compound is characterized by the presence of a benzodiazepine ring system, which is known for its significant pharmacological activities

Preparation Methods

The synthesis of Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves several steps:

    Cyclization: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Final Assembly: The final step involves the coupling of the benzodiazepine derivative with benzamide under specific reaction conditions to yield the target compound.

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted benzamides and benzodiazepine derivatives.

Scientific Research Applications

Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Due to its benzodiazepine structure, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets the central nervous system, interacting with GABA receptors to exert its effects.

    Pathways: It modulates neurotransmitter release and receptor activity, leading to its potential anxiolytic and sedative effects.

Comparison with Similar Compounds

When compared to other similar compounds, Benzamide, N-((5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride stands out due to its unique structural features and enhanced pharmacological properties. Similar compounds include:

    Benzamide, N-(2-fluorophenyl)-4-fluoro-: This compound shares the fluorophenyl group but lacks the benzodiazepine ring system.

    Benzamide, N-(2-fluorophenyl)-3-methyl-: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.

Properties

CAS No.

83736-81-6

Molecular Formula

C25H25ClFN3O

Molecular Weight

437.9 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1,7-dimethyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C25H24FN3O.ClH/c1-17-12-13-23-21(14-17)24(20-10-6-7-11-22(20)26)27-15-19(29(23)2)16-28-25(30)18-8-4-3-5-9-18;/h3-14,19H,15-16H2,1-2H3,(H,28,30);1H

InChI Key

WARIKGQZXUHIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CN=C2C3=CC=CC=C3F)CNC(=O)C4=CC=CC=C4)C.Cl

Origin of Product

United States

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